cefaalosporinen

Cephalosporins are a class of antibiotics derived from cephalothin, the first semi-synthetic cephalosporin antibiotic discovered in 1945. These compounds are characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making them versatile tools for treating a wide range of infections. Cephalosporins are classified into generations based on their antimicrobial properties and clinical efficacy: first-generation cephalosporins have poor activity against Gram-negative rods; second- and third-generation cephalosporins offer improved activity against Gram-negative organisms, while fourth- and fifth-generation cephalosporins provide even greater resistance to beta-lactamases. The mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Due to their effectiveness and lower risk of allergic reactions compared to penicillins, cephalosporins are widely used in clinical settings for infections such as urinary tract infections, respiratory tract infections, and skin infections.

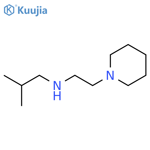

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

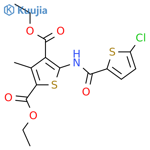

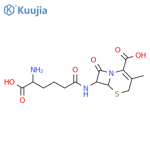

|

Cefadroxil | 50370-12-2 | C16H17N3O5S |

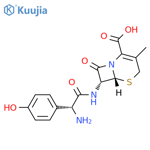

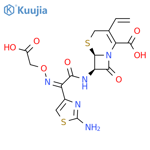

|

Ceftriaxone | 73384-59-5 | C18H18N8O7S3 |

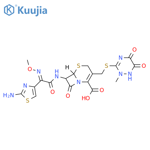

|

Ceforanide | 60925-61-3 | C20H21N7O6S2 |

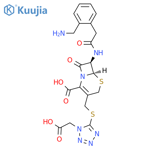

|

Deacetylcephalosporin C | 1476-46-6 | C14H19N3O7S |

|

Cefoselis | 122841-10-5 | C19H22N8O6S2 |

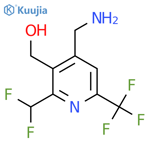

|

Cefdinir | 91832-40-5 | C14H13N5O5S2 |

|

Cefpodoxime Proxetil | 87239-81-4 | C21H27N5O9S2 |

|

Cefamandole | 34444-01-4 | C18H18N6O5S2 |

|

Deacetoxycephalosporin C | 26924-74-3 | C14H19N3O6S |

|

Cefixime | 79350-37-1 | C16H15N5O7S2 |

Gerelateerde literatuur

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575

-

Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001

-

5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

Aanbevolen leveranciers

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten

-

Oseltamivir Impurity 16 Cas No: 903907-74-4

Oseltamivir Impurity 16 Cas No: 903907-74-4 -

-

-

-